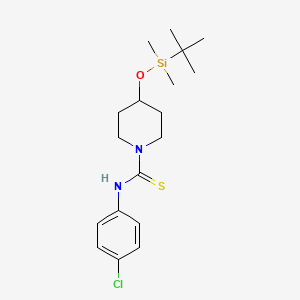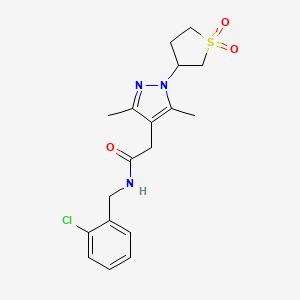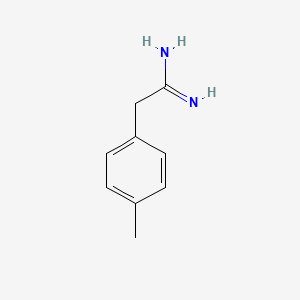
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound . The molecule also contains an amide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Glutaminase Inhibitors in Cancer Therapy
- Study Overview: Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are allosteric inhibitors of kidney-type glutaminase (GLS), has led to the synthesis of potent GLS inhibitors with improved drug-like molecular properties. These analogs, including a derivative similar in structure to the queried compound, have shown efficacy in inhibiting the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer Agents
- Study Overview: A series of novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for anticancer activities against MCF-7 and A549 tumor cell lines. A particular compound, closely related to the queried compound, exhibited promising cytotoxic activity compared to cisplatin (Çevik et al., 2020).
Synthesis of Heterocyclic Derivatives
- Study Overview: Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared, involving compounds with a thiadiazol-2-yl group similar to the queried compound. These compounds are characterized by their potential use in diverse chemical applications (Yu et al., 2014).
Anti-inflammatory and Analgesic Agents
- Study Overview: Synthesis and evaluation of compounds like N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, which include the 1,3,4-thiadiazol-2-yl moiety, showed promising results as anti-inflammatory and analgesic agents. These compounds were tested using the isolated guinea pig ileum method (Rao & Reddy, 1994).
Antimicrobial Activities
- Study Overview: Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial activities. These compounds showed significant effects against various pathogens, suggesting their potential as molecular templates for developing efficient antiviral and antibacterial agents (Tang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-13-6-5-9-15(10-13)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZMCQEGHHRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)

![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)
